TFB, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4’-(N-(4-sec-butylphenyl)diphenylamine)], commonly known as TFB, AldrichCPR, is an ambipolar polymer. It is primarily used as a hole transporting layer in various optoelectronic applications. This compound has a band gap of approximately 2.7 electron volts and can function as an electron-dominant polymer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TFB involves the polymerization of 9,9-dioctylfluorene with N-(4-sec-butylphenyl)diphenylamine. The reaction typically occurs in the presence of a catalyst under controlled conditions to ensure the formation of the desired polymer structure. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of TFB follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The polymer is then purified and processed into the desired form, such as powders or films, for various applications .
Chemical Reactions Analysis
Types of Reactions
TFB undergoes several types of chemical reactions, including:
Oxidation: TFB can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s electronic properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired modifications .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce halogen atoms or other functional groups into the polymer .
Scientific Research Applications
TFB has a wide range of scientific research applications, including:
Chemistry: Used as a hole transporting layer in organic light-emitting diodes (OLEDs) and quantum dot displays.
Biology: Employed in biosensors for detecting various biological molecules.
Medicine: Investigated for use in drug delivery systems and diagnostic imaging.
Industry: Utilized in the production of solar cells and other optoelectronic devices.
Mechanism of Action
The mechanism by which TFB exerts its effects involves its ability to transport holes (positive charge carriers) efficiently. This property is crucial in optoelectronic devices, where TFB facilitates the movement of charge carriers, enhancing the device’s performance. The molecular targets and pathways involved include the interaction of TFB with other layers in the device, such as the electron transporting layer and the active layer, to optimize charge transport and recombination .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to TFB include:
- Poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate) (PEDOT:PSS)
- Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT)
- Poly(3-hexylthiophene) (P3HT)
Uniqueness
TFB is unique due to its high hole mobility, low electron affinity, and high ionization potential. These properties make it an excellent hole transporting material, providing efficient charge transport and enhancing the performance of optoelectronic devices. Additionally, TFB’s ability to act as both a hole transporter and an electron blocker sets it apart from other similar compounds .
Properties
Molecular Formula |
C53H67N |
---|---|
Molecular Weight |
718.1 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-methyl-N-[4-(7-methyl-9,9-dioctylfluoren-2-yl)phenyl]aniline |
InChI |
InChI=1S/C53H67N/c1-7-10-12-14-16-18-36-53(37-19-17-15-13-11-8-2)51-38-41(5)22-34-49(51)50-35-27-45(39-52(50)53)44-25-32-48(33-26-44)54(46-28-20-40(4)21-29-46)47-30-23-43(24-31-47)42(6)9-3/h20-35,38-39,42H,7-19,36-37H2,1-6H3 |
InChI Key |
LMXSDGRJIJNLIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C)C3=C1C=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C(C)CC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.